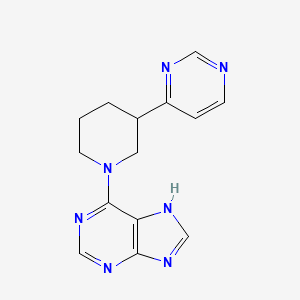![molecular formula C14H17F3N2O B7358698 2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane](/img/structure/B7358698.png)
2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. This spirocyclic compound has a unique structure that makes it an interesting target for synthesis and study. In
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane is not fully understood, but it is believed to interact with specific targets in the body. Studies have shown that this compound can bind to certain proteins and enzymes, which can lead to changes in their activity and function. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. This compound has also been shown to have anxiolytic effects, which can be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane in lab experiments is its unique structure, which allows for the development of new drug candidates. This compound can also be synthesized in large quantities, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane. One area of interest is in the development of new drug candidates for the treatment of various diseases. Another area of interest is in understanding the mechanism of action of this compound, which can lead to the development of new therapeutic targets. Further research is also needed to fully understand the toxicity and safety profile of this compound, which can inform its use in various research applications.
Conclusion:
In conclusion, this compound is a unique spirocyclic compound that has potential in various research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3-(Trifluoromethyl)pyridine with 1,5-dibromopentane to form a brominated intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a base to form the spirocyclic compound. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane has shown potential in various research applications. One of the main areas of interest is in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. The unique structure of this compound allows for the modification of different functional groups, which can lead to the development of new drug candidates with improved pharmacological properties.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)11-3-1-6-18-12(11)19-7-5-13(9-19)4-2-8-20-10-13/h1,3,6H,2,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKAEQOKFBTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C3=C(C=CC=N3)C(F)(F)F)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7358623.png)
![[(2S,4R)-4-methoxy-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrrolidin-2-yl]methanol](/img/structure/B7358631.png)
![1H-indol-2-yl-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7358637.png)
![1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B7358639.png)
![2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B7358662.png)
![5,7-dimethyl-6-[2-oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7358673.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)

![3-Fluoro-4-[1-(2-hydroxy-2-pyridin-3-ylacetyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B7358686.png)
![2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
![1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7358705.png)
![N-[(5-fluoro-1-benzothiophen-2-yl)methyl]-3-(triazol-1-yl)piperidine-1-carboxamide](/img/structure/B7358714.png)
![3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid](/img/structure/B7358719.png)
![3-[4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B7358734.png)